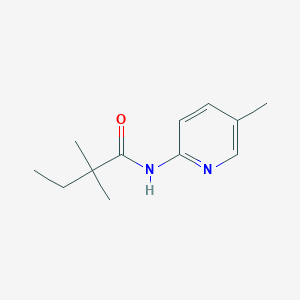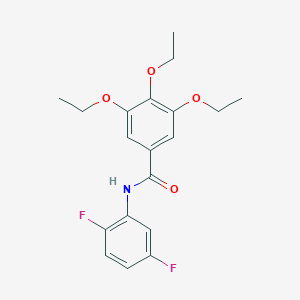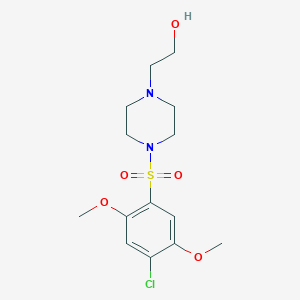
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system. This system plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can modulate the activity of various neurotransmitters and cytokines, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anticonvulsant activity, and neuroprotective effects. It has also been shown to modulate immune function, inhibit tumor growth, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is its potent and selective activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potent psychoactive effects and potential for abuse limit its use in certain experiments, and caution must be taken when handling and administering this compound.
Direcciones Futuras
There are many potential future directions for research on 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, including further investigation of its therapeutic potential in various neurological disorders, as well as its potential as a tool for studying the endocannabinoid system and its role in health and disease. Additionally, new synthetic derivatives of 2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may be developed that have improved pharmacokinetic and pharmacodynamic properties, which could enhance its therapeutic potential and minimize its side effects.
Métodos De Síntesis
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is synthesized through a multi-step process that involves the reaction of piperazine with 4-chloro-2,5-dimethoxybenzene sulfonyl chloride, followed by reduction with sodium borohydride and subsequent alkylation with 2-chloroethanol. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated as a potential treatment for multiple sclerosis, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
2-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEJZEZOCIOYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


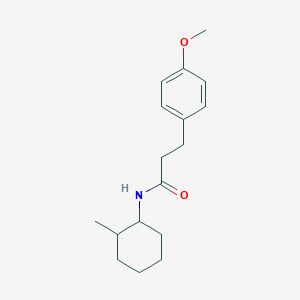


![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)
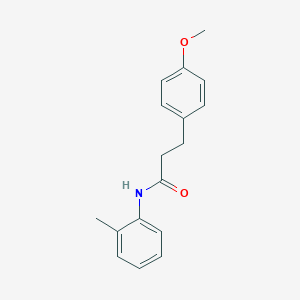
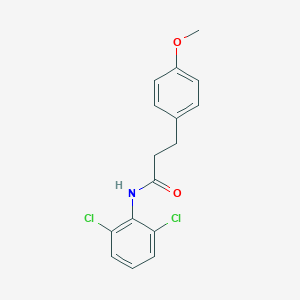
![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)

